2-(2-Nitroethyl)furan

Descripción general

Descripción

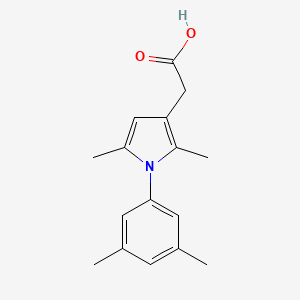

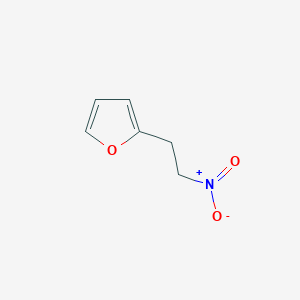

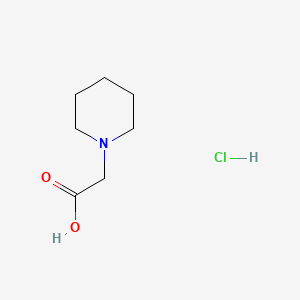

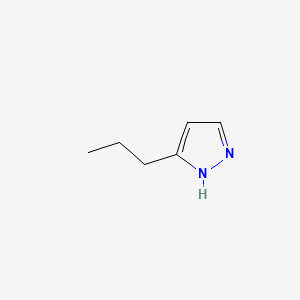

2-(2-Nitroethyl)furan (2-NEF) is a heterocyclic organic compound with the molecular formula C4H5NO3. It is a colorless, crystalline solid that is soluble in water and alcohols. 2-NEF is an important intermediate in organic synthesis and has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. In addition, 2-NEF has been used as a reagent in the preparation of other heterocyclic compounds.

Aplicaciones Científicas De Investigación

Synthesis of 2-Nitrobenzo[b]furans : A study by (Shi-Chao Lu, Zheng, & Liu, 2012) demonstrated the use of hypervalent iodine-induced oxidative cyclization to synthesize various 3-alkyl-2-nitrobenzo[b]furans from 2-(2-nitroethyl)phenols, providing a more efficient method than classical approaches.

Corrosion Inhibition : Research by (Khaled & El-maghraby, 2014) explored the use of furan derivatives, including those related to 2-(2-Nitroethyl)furan, as corrosion inhibitors for mild steel in hydrochloric acid solutions.

Potential Radiosensitizer : A study in 2020 by (Saqib, Arthur‐Baidoo, Ončák, & Denifl, 2020) investigated 2-nitrofuran as a potential radiosensitizer in radiotherapy, focusing on its interaction with low-energy electrons.

Antibacterial Action : The study of simple furan derivatives by (Ward & Dodd, 1948) demonstrated the significant value of the nitro group in furan molecules for effective bacteriostasis of various organisms.

Antibacterial Properties of Nitrofuran Compounds : Research by (Dodd, Stillman, Roys, & Crosby, 1944) showed that the presence of a nitro group in furan compounds enhances their bacteriostatic activity against both Gram-positive and Gram-negative organisms.

Chemical Reactions with α-Nitroolefins : A study by (Bilaya, Obushak, Buchinskii, & Ganushchak, 2004) explored the reaction of 2-(2-nitrovinyl)furan with arenediazonium chlorides and SO2, revealing potential in organic synthesis.

Role in Oxidative Stress and Antibacterial Activity : (Ajiboye, 2019) studied 2-(2-nitrovinyl) furan's role in inducing oxidative stress and its antibacterial activity against Acinetobacter baumannii.

Mecanismo De Acción

While the specific mechanism of action for “2-(2-Nitrovinyl)furan” is not explicitly mentioned in the sources, furan derivatives are known to exhibit diverse biological activity. For instance, some compounds have shown antimicrobial activity against Helicobacter pylori, while others act as radiosensitizing agents .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as extremely flammable and may cause skin irritation, serious eye irritation, and genetic defects. It may also cause cancer and damage to organs through prolonged or repeated exposure .

Direcciones Futuras

The future research directions for “2-(2-Nitrovinyl)furan” and other furan derivatives are promising. They are valuable substrates for effecting dearomatization of the furan ring, which is a powerful tool for obtaining three-dimensional structures from easily accessible planar systems . Furthermore, these compounds are suitable substrates for various conjugated addition reactions and pericyclic processes, resulting in a rich spectrum of functionalized derivatives .

Propiedades

IUPAC Name |

2-(2-nitroethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQAMTGSMRTUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280269 | |

| Record name | 2-(2-nitroethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5462-90-8 | |

| Record name | 5462-90-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-nitroethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)

![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)